molecular formula C9H20O B13254955 3,4,5-Trimethylhexan-2-ol

3,4,5-Trimethylhexan-2-ol

Cat. No.: B13254955
M. Wt: 144.25 g/mol
InChI Key: MVRCDKHGAOAPRH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethylhexan-2-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs under mild conditions, with the reducing agent added to a solution of the ketone in an appropriate solvent, such as ethanol or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The reaction is carried out in a suitable solvent, such as methanol or ethanol, to yield the desired alcohol.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethylhexan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride (SOCl2) to form the corresponding alkyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: 3,4,5-Trimethylhexanal or 3,4,5-Trimethylhexanoic acid.

    Reduction: 3,4,5-Trimethylhexane.

    Substitution: 3,4,5-Trimethylhexyl chloride.

Scientific Research Applications

3,4,5-Trimethylhexan-2-ol has several scientific research applications across various fields:

    Chemistry: It is used as a reagent in organic synthesis and as a solvent in chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used as a fragrance ingredient in toiletries and household cleaning products.

Mechanism of Action

The mechanism of action of 3,4,5-Trimethylhexan-2-ol involves its interaction with specific molecular targets and pathways. As a primary alcohol, it can undergo oxidation to form reactive intermediates that may interact with cellular components. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in various chemical reactions, influencing biological processes at the molecular level.

Comparison with Similar Compounds

3,4,5-Trimethylhexan-2-ol can be compared with other similar compounds, such as 3,5,5-Trimethylhexan-1-ol and 2,2,3-Trimethylhexan-3-ol . These compounds share similar structural features but differ in the position and number of methyl groups and hydroxyl groups. The unique arrangement of functional groups in this compound contributes to its distinct chemical and physical properties, making it suitable for specific applications.

List of Similar Compounds

  • 3,5,5-Trimethylhexan-1-ol
  • 2,2,3-Trimethylhexan-3-ol
  • 3,5,5-Trimethylhexanol

Properties

Molecular Formula

C9H20O

Molecular Weight

144.25 g/mol

IUPAC Name

3,4,5-trimethylhexan-2-ol

InChI

InChI=1S/C9H20O/c1-6(2)7(3)8(4)9(5)10/h6-10H,1-5H3

InChI Key

MVRCDKHGAOAPRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C(C)C(C)O

Origin of Product

United States

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